Dihydroartemisinic acid

Descripción general

Descripción

Synthesis Analysis

DHAA can be synthesized through various methods, including a four-step process from artemisitene, derived from artemisinin, indicating the interconnected nature of these compounds within the Artemisia annua plant. Another approach involves the asymmetric synthesis of enantiopure DHAA from (R)-citronellal, showcasing the advancements in achieving high stereocontrol in its synthesis (Sy & Brown, 2001); (Rej, Acharyya, & Nanda, 2016).

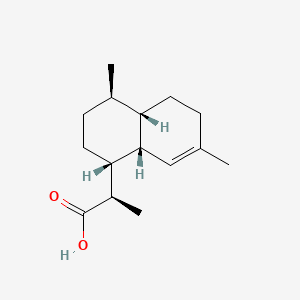

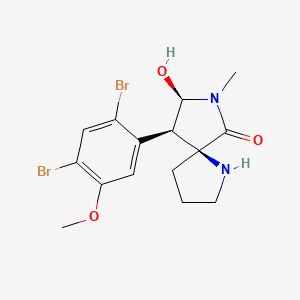

Molecular Structure Analysis

The molecular structure of DHAA is central to its reactivity and function. Its structure allows for specific chemical transformations, such as the spontaneous autoxidation to artemisinin, a reaction critical for its biological application. This process illustrates the unique reactivity of the DHAA molecule under oxidative conditions (Sy & Brown, 2002).

Chemical Reactions and Properties

DHAA undergoes various chemical reactions, including autoxidation, which leads to the formation of artemisinin and other products. The mechanism of this transformation involves multiple steps, highlighting the chemical complexity and the reactivity of DHAA towards oxygen and other reagents (Sy & Brown, 2002).

Physical Properties Analysis

While specific details on the physical properties of DHAA such as melting point, solubility, and stability are less commonly reported, its synthesis and transformation reactions suggest that these properties are influenced by its functional groups and molecular structure. Its physical properties are essential for its isolation and purification from synthesis or natural extracts.

Chemical Properties Analysis

The chemical properties of DHAA, including its reactivity towards oxidation and its role as a precursor to artemisinin, are well-documented. Its ability to undergo spontaneous conversion to artemisinin through a series of oxidative steps is a remarkable feature that underscores its importance in the biosynthesis pathway of artemisinin and related compounds (Sy & Brown, 2002).

Aplicaciones Científicas De Investigación

Dihydroartemisinic acid has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of dihydroartemisinic acid primarily involves its conversion to artemisinin. Artemisinin exerts its antimalarial effects through the generation of reactive oxygen species (ROS) that damage the cellular components of the malaria parasite. The endoperoxide bridge in artemisinin is responsible for its activity, interacting with iron in the parasite to produce ROS .

Safety and Hazards

Direcciones Futuras

Direct bioproduction of DHAA rather than AA (artemisinic acid), as suggested by previous work would decrease the cost of semi-biosynthesis artemisinin by eliminating the step of initial hydrogenation of AA . This work provides a novel way to increase the production of artemisinin per cultivated area and to reduce artemisinin production costs by recycling its commercial waste to obtain DHAA, an immediate precursor of artemisinin .

Análisis Bioquímico

Biochemical Properties

Dihydroartemisinic acid is involved in several biochemical reactions, primarily as a precursor in the biosynthesis of artemisinin. It interacts with various enzymes, including cytochrome P450 monooxygenase (CYP71AV1) and artemisinic aldehyde dehydrogenase (ALDH1). CYP71AV1 catalyzes the oxidation of amorpha-4,11-diene to artemisinic alcohol, which is further oxidized to artemisinic aldehyde. ALDH1 then converts artemisinic aldehyde to this compound. These interactions are crucial for the production of artemisinin, highlighting the importance of this compound in this biochemical pathway .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the hyphal development of Candida albicans, reducing its damage to oral epithelial cells. This inhibition is mediated through the Ras1-cAMP-Efg1 pathway, which affects energy metabolism and other cellular functions . Additionally, this compound’s role in artemisinin biosynthesis impacts the production of reactive oxygen species (ROS), which can influence cellular metabolism and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to artemisinin through a series of enzymatic and non-enzymatic reactions. The initial oxidation of amorpha-4,11-diene by CYP71AV1 is the rate-limiting step in this pathway. Subsequent steps involve the reduction of artemisinic acid to this compound by ALDH1. The final conversion to artemisinin involves the formation of an endoperoxide bridge, which is crucial for its antimalarial activity. This process may occur through both enzymatic and non-enzymatic pathways, with light and oxygen playing significant roles .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound have been studied to understand its long-term effects on cellular function. The compound’s stability is influenced by factors such as temperature, pH, and light exposure. Studies have shown that this compound can be extracted from Artemisia annua using ultrasound-assisted extraction methods, which optimize yield and purity . Over time, this compound can degrade into other compounds, affecting its efficacy and stability in laboratory experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits antimalarial and anticancer properties, while higher doses may lead to toxic or adverse effects. The threshold for these effects depends on the specific animal model and the duration of exposure. Understanding the dosage effects of this compound is crucial for its potential therapeutic applications .

Metabolic Pathways

This compound is involved in the metabolic pathways leading to the production of artemisinin. The key enzymes in this pathway include CYP71AV1 and ALDH1, which catalyze the conversion of amorpha-4,11-diene to this compound. This pathway also involves the reduction of artemisinic acid to this compound, followed by the formation of artemisinin through a series of oxidation and cyclization reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. In Artemisia annua, lipid transfer proteins (LTPs) play a significant role in the secretion and distribution of sesquiterpene lactones, including this compound. These proteins facilitate the movement of this compound across cell membranes and its accumulation in specific cellular compartments .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function. In Artemisia annua, the compound is primarily found in glandular trichomes, where it is synthesized and stored. The localization of this compound in these structures is facilitated by lipid transfer proteins and other transport mechanisms. This subcellular localization is crucial for the efficient production and storage of artemisinin precursors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dihydroartemisinic acid can be synthesized through various methods, including chemical synthesis and biotransformation. One notable method involves the nickel-catalyzed asymmetric hydrogenation of α-substituted acrylic acids, which yields this compound with high enantiomeric excess and diastereomeric ratio . Another approach utilizes whole-cell biotransformation, where enzymes from the this compound pathway are overexpressed in Saccharomyces cerevisiae, converting amorpha-4,11-diene to this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of genetically engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae. These microorganisms are engineered to express the necessary enzymes for the biosynthesis of this compound from simpler precursors .

Análisis De Reacciones Químicas

Types of Reactions: Dihydroartemisinic acid undergoes various chemical reactions, including oxidation, reduction, and photooxygenation. One of the key reactions is the photooxygenation of this compound to form an intermediate hydroperoxide, which is a crucial step in the synthesis of artemisinin .

Common Reagents and Conditions:

Oxidation: Cytochrome P450 enzymes are commonly used for the oxidation of this compound.

Photooxygenation: This reaction requires efficient irradiation and sufficient oxygen supply, often conducted in a two-phase photo-flow reactor.

Major Products: The major product formed from the oxidation of this compound is artemisinin, a highly effective antimalarial agent .

Comparación Con Compuestos Similares

Dihydroartemisinic acid is similar to other artemisinin precursors, such as artemisinic acid and artemisinic alcohol. it is unique in its higher efficiency in producing artemisinin through biotransformation processes . Other similar compounds include:

Artemisinic acid: Another precursor in the artemisinin biosynthesis pathway.

Artemisinic alcohol: A related compound that can also be converted to artemisinin.

This compound stands out due to its higher yield and efficiency in the production of artemisinin, making it a preferred intermediate in industrial applications .

Propiedades

IUPAC Name |

(2R)-2-[(1R,4R,4aS,8aS)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-9-4-6-12-10(2)5-7-13(14(12)8-9)11(3)15(16)17/h8,10-14H,4-7H2,1-3H3,(H,16,17)/t10-,11-,12+,13+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGAZEJXUVDYHI-DGTMBMJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2C1CCC(=C2)C)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H]2[C@H]1CCC(=C2)C)[C@@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85031-59-0 | |

| Record name | (2R)-2-[(1R,4R,4aS,8aS)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-N-[(3S,4R)-3,4-dihydroxy-3-{(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trien-1-yl}-6-oxocyclohex-1-en-1-yl]-2,4-dimethyloct-2-enamide](/img/structure/B1249812.png)

![[(1S,2R,3S,7R,8R,11S,12R,14Z,17S)-4,8,11,15-tetramethyl-6-oxo-10,18-dioxatetracyclo[9.7.0.02,7.03,17]octadeca-4,14-dien-12-yl] acetate](/img/structure/B1249820.png)